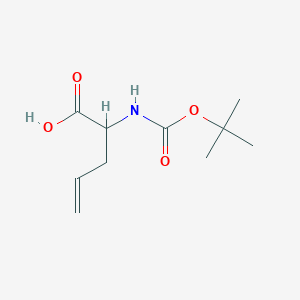

2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid

Beschreibung

The exact mass of the compound 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPDPLXLAKNJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409080 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119479-32-2 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to N-Boc-L-allylglycine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, commonly known as N-Boc-L-allylglycine, is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, namely the acid-labile tert-butoxycarbonyl (Boc) protecting group and the versatile allyl side chain, make it a valuable building block for the synthesis of complex peptides and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical and-Spectroscopic-Data

The following tables summarize the key physicochemical and identification data for N-Boc-L-allylglycine.

| Property | Value | Reference |

| CAS Number | 119479-32-2 | [1][2] |

| Molecular Formula | C10H17NO4 | [1][3] |

| Molecular Weight | 215.25 g/mol | [1][3][4] |

| Appearance | White solid | [1] |

| Purity | ≥ 98% (NMR) | [1] |

| Storage Conditions | 0-8°C, Keep in dark place, sealed in dry | [1][2] |

| Identifier | Value | Reference |

| MDL Number | MFCD02682445 | [1] |

| PubChem ID | 5166119 | [1] |

| SMILES | C=CCC(NC(OC(C)(C)C)=O)C(O)=O | [2] |

| InChIKey | BUPDPLXLAKNJMI-ZETCQYMHSA-N | [4] |

Core Applications in Research and Development

N-Boc-L-allylglycine is a versatile reagent with a broad range of applications, primarily centered around peptide synthesis and the development of novel therapeutics.

-

Peptide Synthesis: The compound is a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of an unnatural amino acid with a reactive handle. The Boc group provides temporary protection of the alpha-amino group, which can be readily removed under acidic conditions to allow for peptide chain elongation.[5][6][7]

-

Drug Development: Its unique structure is instrumental in designing novel pharmaceuticals. The allyl group can be chemically modified post-synthesis to introduce various functionalities, such as fluorescent labels, cross-linking agents, or moieties that enhance biological activity and stability.[1][5] This makes it a key intermediate in the synthesis of peptide-based drugs.[1]

-

Biochemical Research: This amino acid derivative is utilized in the study of enzyme inhibitors and protein interactions, offering insights into metabolic pathways and identifying potential therapeutic targets.[1]

-

Bioconjugation: The terminal alkene of the allyl group serves as a reactive site for bioconjugation, enabling the attachment of the peptide to other molecules or surfaces.[5]

Experimental Protocols

Synthesis of N-Boc-L-allylglycine Methyl Ester

A common derivative, the methyl ester of N-Boc-allylglycine, can be synthesized via a Negishi cross-coupling reaction. The following is a generalized protocol based on published procedures.[8]

Materials:

-

N-(tert-butoxycarbonyl)-L-serine methyl ester

-

Reagents for conversion to an iodoalanine intermediate (e.g., triphenylphosphine, iodine)

-

Activated Zinc

-

Palladium catalyst (e.g., Pd2(dba)3) and phosphine ligand (e.g., tri-(o-tolyl)phosphine)

-

Vinyl bromide solution (1M in THF)

-

Anhydrous solvents (e.g., DMF, Ethyl Acetate, Hexanes)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Iodoalanine Intermediate: Convert N-(tert-butoxycarbonyl)-L-serine methyl ester to the corresponding iodoalanine derivative. This intermediate is then purified by silica gel chromatography.[8]

-

Zinc Insertion: In an inert atmosphere, react the purified iodoalanine with activated zinc in anhydrous DMF to form the organozinc intermediate.[8]

-

Cross-Coupling: To the solution containing the organozinc intermediate, add the palladium catalyst and phosphine ligand. Cool the mixture to -78°C and slowly add the vinyl bromide solution.[8]

-

Work-up and Purification: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified by silica gel column chromatography to yield the N-Boc-allylglycine methyl ester.[8]

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (Boc Chemistry)

The following protocol outlines the general steps for incorporating an N-Boc-L-allylglycine residue into a peptide chain using manual solid-phase synthesis with Boc chemistry.[9]

Materials:

-

Pre-loaded resin (e.g., MBHA resin)

-

N-Boc-L-allylglycine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM within a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of 50% TFA in DCM for approximately 30 minutes.[6][9]

-

Washing: Thoroughly wash the resin with DCM and DMF to remove residual TFA and byproducts.[9]

-

Neutralization: Neutralize the protonated N-terminus of the resin-bound peptide with a solution of 10% DIEA in DMF, followed by washing with DMF.[6][9]

-

Coupling: In a separate vessel, pre-activate N-Boc-L-allylglycine (2-4 equivalents) with a coupling reagent like HBTU and DIEA in DMF for 5-10 minutes. Add this activated amino acid solution to the resin and agitate for 1-2 hours to facilitate the coupling reaction.[9]

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The cycle can then be repeated to add the next amino acid.

Visualizing Workflows and Pathways

The following diagrams illustrate key processes involving N-Boc-L-allylglycine.

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating N-Boc-L-allylglycine.

Caption: Post-Synthetic Modification Pathways of an Allylglycine-Containing Peptide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 119479-32-2|2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. (2S)-2-(((tert-butoxy)carbonyl)amino)pent-4-enoic acid | C10H17NO4 | CID 2734487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. orgsyn.org [orgsyn.org]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, also known as N-Boc-L-allylglycine, is a synthetic, non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a reactive allyl side chain, makes it a versatile building block for the synthesis of novel peptides and peptidomimetics.[1] The incorporation of this unnatural amino acid can enhance the proteolytic stability, modulate receptor affinity and selectivity, and introduce novel conformational constraints into peptide scaffolds.[2][3] This technical guide provides a comprehensive overview of the properties, synthesis, purification, and applications of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, with a focus on its utility in peptide synthesis and as a potential modulator of biological systems.

Core Properties

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is a white to light yellow liquid or solid at room temperature.[4] It is characterized by the presence of a Boc protecting group on the alpha-amino group, which allows for its use in stepwise peptide synthesis.[1] The allyl group on the side chain provides a reactive handle for various chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇NO₄ | [4] |

| Molecular Weight | 215.25 g/mol | [4][5] |

| CAS Number | 90600-20-7 | [1][5] |

| Appearance | White to light yellow liquid/solid | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Boiling Point | 352.0 ± 35.0 °C at 760 mmHg | [4] |

| Flash Point | 166.7 ± 25.9 °C | [4] |

| LogP | 1.7 | [4][5] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 6 | [4] |

Spectroscopic Data

N-(Boc)-allylglycine methyl ester: [6]

-

¹H NMR (500 MHz, CDCl₃) δ: 5.62-5.71 (m, 1H), 5.10-5.12 (m, 1H), 5.08 (s, 1H), 5.04 (br s, 1H), 4.32-4.38 (m, 1H), 3.70 (s, 3H), 2.41-2.53 (m, 2H), 1.40 (s, 9H).[6]

-

¹³C NMR (125 MHz, CDCl₃) δ: 172.62, 155.27, 132.42, 119.12, 79.94, 53.0, 52.29, 36.86, 28.37.[6]

-

HRMS (ESI): m/z calculated for C₁₁H₁₉NO₄ [M+H]⁺: 230.1314; Found: 230.1387.[6]

Experimental Protocols

Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is typically achieved through the protection of the amino group of L-allylglycine with a Boc group.[1]

Materials:

-

L-Allylglycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water

-

1N Sodium hydroxide (NaOH) solution

-

13% Potassium bisulfate (KHSO₄) solution

-

Ethyl acetate

Procedure:

-

Dissolve L-allylglycine in a mixture of dioxane and water.[7]

-

Cool the solution to approximately 0-5 °C and add 1N NaOH solution.

-

After stirring for a short period, add di-tert-butyl dicarbonate.[7]

-

Allow the reaction to warm to room temperature and continue stirring for several hours.

-

Upon completion of the reaction, adjust the pH of the mixture to ~2.0 with a 13% potassium bisulfate solution.[7]

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude product as a viscous oil.[7]

Purification

The crude product can be purified by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.[8]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is a valuable building block for SPPS using the Boc/Bzl protection strategy.

Materials:

-

Pre-loaded resin (e.g., MBHA resin for peptide amides)[9]

-

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)[9]

-

N,N-Dimethylformamide (DMF)

Procedure (Single Coupling Cycle): [9]

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of 50% TFA in DCM for approximately 30 minutes.[9]

-

Washing: Thoroughly wash the resin with DCM and DMF.

-

Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF, followed by washing with DMF.[9]

-

Amino Acid Coupling:

-

In a separate vial, pre-activate (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid (2-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes.[9]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours to facilitate coupling.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Biological Activity and Applications

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is considered a glycine analogue.[4] Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem, where it acts on strychnine-sensitive glycine receptors (GlyRs). It also functions as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, an excitatory glutamate receptor.

While specific enzyme inhibition or receptor binding data for (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is not available in the reviewed literature, its structural similarity to glycine suggests its potential to interact with glycine-related biological targets. The incorporation of this unnatural amino acid into peptides can be leveraged for several applications in drug discovery:

-

Enhanced Proteolytic Stability: The non-natural side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.[2]

-

Conformational Constraint: The allyl group can be used as a handle for intramolecular cyclization, leading to conformationally constrained peptides with potentially higher receptor affinity and selectivity.[9]

-

Introduction of Novel Functionalities: The reactive allyl group can be further modified post-synthetically through reactions like olefin metathesis or thiol-ene "click" chemistry to introduce fluorescent probes, cytotoxic warheads, or other functional moieties.[9]

Safety and Handling

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[4] For long-term storage, it is recommended to keep it at -20°C.[4]

Conclusion

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is a valuable and versatile building block for chemical biologists and medicinal chemists. Its well-defined physicochemical properties and established protocols for synthesis and incorporation into peptides make it an accessible tool for the design and development of novel peptide-based therapeutics and research probes. Further investigation into its specific biological activities as a glycine analogue is warranted to fully elucidate its potential in modulating neurological pathways and other biological systems.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid | Amino Acid Derivatives | 90600-20-7 | Invivochem [invivochem.com]

- 5. (2S)-2-(((tert-butoxy)carbonyl)amino)pent-4-enoic acid | C10H17NO4 | CID 2734487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Allosteric modulation of glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Boc-DL-Allyl-Gly-OH

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Boc-DL-Allyl-Gly-OH, a valuable non-canonical amino acid derivative utilized in peptide synthesis and drug discovery. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

N-tert-butoxycarbonyl-DL-2-amino-4-pentenoic acid (Boc-DL-Allyl-Gly-OH) is a key building block in modern medicinal chemistry. The presence of the terminal allyl group provides a versatile handle for post-synthetic modifications of peptides and other bioactive molecules through reactions such as olefin metathesis, thiol-ene "click" chemistry, and palladium-catalyzed cross-coupling reactions.[1] This guide outlines a robust and accessible synthetic route starting from readily available materials.

Synthetic Pathway Overview

The described synthesis of Boc-DL-Allyl-Gly-OH is a two-step process commencing with the protection of the amino group of DL-glycine, followed by the alkylation of the resulting N-Boc-glycine.

Step 1: Boc Protection of DL-Glycine

The synthesis begins with the protection of the amino group of DL-glycine using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield N-Boc-DL-glycine. This reaction is a standard procedure in peptide chemistry, ensuring the chemoselective modification of the carboxylate group in the subsequent step.

Step 2: Alkylation of N-Boc-DL-glycine

The second step involves the formation of a dianion of N-Boc-DL-glycine by treatment with a strong base, such as lithium diisopropylamide (LDA), at low temperature. This is followed by alkylation with allyl bromide to introduce the allyl side chain, yielding the target molecule, Boc-DL-Allyl-Gly-OH, after an aqueous workup.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of Boc-DL-Allyl-Gly-OH.

Table 1: Reagents and Molar Quantities

| Step | Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| 1 | DL-Glycine | 75.07 | 1.0 |

| 1 | Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.05 |

| 1 | Sodium Carbonate (Na₂CO₃) | 105.99 | 1.0 |

| 2 | N-Boc-DL-glycine | 175.18 | 1.0 |

| 2 | Diisopropylamine | 101.19 | 2.2 |

| 2 | n-Butyllithium (n-BuLi) | 64.06 | 2.1 |

| 2 | Allyl bromide | 120.98 | 1.1 |

Table 2: Reaction Conditions and Yields

| Step | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | 1,4-Dioxane/Water | Room Temperature | 12 | 85-95 |

| 2 | Tetrahydrofuran (THF) | -78 to Room Temperature | 4 | 60-70 |

Detailed Experimental Protocols

4.1. Step 1: Synthesis of N-Boc-DL-glycine

-

Dissolution: In a 500 mL round-bottom flask, dissolve DL-glycine (1.0 eq) and sodium carbonate (1.0 eq) in a mixture of 100 mL of water and 50 mL of 1,4-dioxane.

-

Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.05 eq) in 50 mL of 1,4-dioxane dropwise over 30 minutes at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous solution with 100 mL of water and wash with 2 x 50 mL of ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a 1 M HCl solution.

-

Extraction: Extract the acidified aqueous layer with 3 x 75 mL of ethyl acetate.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-DL-glycine as a white solid.

4.2. Step 2: Synthesis of Boc-DL-Allyl-Gly-OH

-

Preparation of LDA: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (2.2 eq) in 100 mL of anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (2.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Dianion Formation: In a separate flame-dried 250 mL round-bottom flask, dissolve N-Boc-DL-glycine (1.0 eq) in 50 mL of anhydrous THF. Cool this solution to -78 °C. Transfer the N-Boc-DL-glycine solution to the LDA solution via cannula, keeping the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Alkylation: To the dianion solution, add allyl bromide (1.1 eq) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Separate the layers and extract the aqueous layer with 2 x 50 mL of diethyl ether.

-

Acidification and Product Extraction: Combine the aqueous layers and acidify to a pH of 2-3 with 1 M HCl. Extract the product with 3 x 75 mL of ethyl acetate.

-

Isolation and Purification: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Boc-DL-Allyl-Gly-OH.

Mandatory Visualizations

Caption: Synthesis pathway of Boc-DL-Allyl-Gly-OH from DL-Glycine.

Caption: Experimental workflow for the synthesis of Boc-DL-Allyl-Gly-OH.

References

Spectroscopic and Synthetic Profile of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, a valuable building block in peptide synthesis and drug discovery. This document details experimental protocols for its preparation and spectroscopic characterization, presents key data in a clear, tabular format, and includes workflow diagrams for enhanced understanding.

Spectroscopic Data

The structural integrity and purity of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid are confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~5.7-5.9 | m | 1H | -CH=CH₂ |

| ~5.0-5.2 | m | 2H | -CH=CH₂ |

| ~4.9-5.1 | d | 1H | NH |

| ~4.2-4.4 | m | 1H | α-CH |

| ~2.4-2.6 | m | 2H | -CH₂-CH=CH₂ |

| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |

Note: Chemical shifts are referenced to a standard solvent peak. The broad singlet for the carboxylic acid proton is often not observed or is very broad.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~175-177 | -COOH |

| ~155-156 | -C=O (Boc) |

| ~132-134 | -CH=CH₂ |

| ~118-120 | -CH=CH₂ |

| ~80 | -C(CH₃)₃ (Boc) |

| ~52-54 | α-CH |

| ~36-38 | -CH₂-CH=CH₂ |

| 28.3 | -C(CH₃)₃ (Boc) |

Table 3: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3350 | Medium | N-H stretch (Amide) |

| ~3080 | Medium | =C-H stretch (Alkene) |

| 2980-2850 | Medium | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1685 | Strong | C=O stretch (Amide, Boc) |

| ~1640 | Medium | C=C stretch (Alkene) |

| ~1520 | Strong | N-H bend (Amide) |

| ~1160 | Strong | C-O stretch (Boc) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 216.1230 | [M+H]⁺ (Calculated for C₁₀H₁₈NO₄⁺) |

| 238.1049 | [M+Na]⁺ (Calculated for C₁₀H₁₇NNaO₄⁺) |

| 160.0811 | [M+H - C₄H₈]⁺ (Loss of isobutylene from Boc group) |

| 116.0913 | [M+H - C₅H₈O₂]⁺ (Loss of Boc group) |

| 57.0704 | [C₄H₉]⁺ (tert-butyl cation, characteristic fragment of Boc group) |

Experimental Protocols

Synthesis of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid

This protocol describes the protection of the amino group of L-allylglycine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

L-allylglycine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve L-allylglycine in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Analysis Protocols

2.2.1 NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

2.2.2 FTIR Spectroscopy

-

Sample Preparation: A thin film of the sample can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction using the spectrum of the clean salt plate or ATR crystal.

2.2.3 Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Analysis: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Signaling Pathways and Logical Relationships

While 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is a synthetic building block and not directly involved in biological signaling pathways, its derivatives, such as peptides, can be designed to interact with various cellular signaling cascades. The logical relationship in its application follows a clear path from synthesis to its use in creating biologically active molecules.

An In-depth Technical Guide to the Physical and Chemical Properties of N-Boc-allylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-allylglycine is a synthetic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural features, namely the tert-butyloxycarbonyl (Boc) protecting group and the versatile allyl side chain, make it a valuable building block for the synthesis of novel peptides, peptidomimetics, and other complex organic molecules. The Boc group provides stability and facilitates controlled reactions, while the allyl group serves as a handle for a variety of chemical modifications. This guide provides a comprehensive overview of the physical and chemical properties of N-Boc-allylg_cine, detailed experimental protocols, and workflows for its synthesis and application.

Physicochemical Properties

N-Boc-allylglycine is typically a white to off-white powder or a viscous oil.[1][2] Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of N-Boc-allylglycine

| Property | Value | Source(s) |

| Chemical Name | 2-(--INVALID-LINK--amino)acetic acid | [2] |

| CAS Number | 145618-68-4 | [2] |

| Molecular Formula | C₁₀H₁₇NO₄ | [2][3] |

| Molecular Weight | 215.25 g/mol | [2][3] |

| Appearance | White powder or viscous liquid/paste | [2][4] |

| Melting Point | 89-94 °C | [2] |

| Boiling Point | Not available (likely decomposes) | - |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage | Store at 0-8°C | [2] |

Table 2: Solubility of N-Boc-allylglycine Methyl Ester in Various Solvents at 25°C

| Solvent | Dielectric Constant (ε) | Solubility (g/L) | Observations | Source(s) |

| Dichloromethane (DCM) | 9.1 | > 200 | Fully miscible | [5] |

| Tetrahydrofuran (THF) | 7.5 | > 200 | Fully miscible | [5] |

| Ethyl Acetate (EtOAc) | 6.0 | > 200 | Fully miscible | [5] |

| Acetone | 21 | > 200 | Fully miscible | [5] |

| Acetonitrile (MeCN) | 37.5 | 150 | High solubility | [5] |

| Dimethylformamide (DMF) | 36.7 | > 200 | Fully miscible | [5] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Fully miscible | [5] |

| Methanol (MeOH) | 32.7 | 120 | High solubility | [5] |

| Ethanol (EtOH) | 24.6 | 80 | Good solubility | [5] |

| Isopropanol (IPA) | 19.9 | 50 | Moderate solubility | [5] |

| Toluene | 2.4 | 30 | Moderate solubility | [5] |

| Hexanes | 1.9 | < 1 | Sparingly soluble | [5] |

| Water | 80.1 | < 0.1 | Insoluble | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-Boc-allylglycine.

Table 3: Spectroscopic Data for N-Boc-allylglycine Methyl Ester

The following data for the methyl ester is representative of the key spectral features of N-Boc-allylglycine.

| Technique | Key Peaks and Assignments | Source(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ: 5.62-5.71 (m, 1H, -CH=CH₂), 5.10-5.12 (m, 1H, -CH=CH₂), 5.08 (s, 1H, -CH=CH₂), 4.32-4.38 (m, 1H, α-CH), 3.70 (s, 3H, -OCH₃), 2.41-2.53 (m, 2H, -CH₂-CH=), 1.40 (s, 9H, -C(CH₃)₃) | [6] |

| ¹³C NMR (125 MHz, CDCl₃) | δ: 172.62 (C=O, ester), 155.27 (C=O, Boc), 132.42 (-CH=), 119.12 (=CH₂), 79.94 (-C(CH₃)₃), 53.0 (α-CH), 52.29 (-OCH₃), 36.86 (-CH₂-), 28.37 (-C(CH₃)₃) | [6] |

| IR (film, cm⁻¹) | 3359.0 (N-H stretch), 2978.3 (C-H stretch), 1745.9 (C=O stretch, ester), 1715.7 (C=O stretch, Boc), 1505.7 (N-H bend), 1162.6 (C-O stretch) | [6] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₁H₁₉NO₄ [M+H]⁺: 230.1314; Found: 230.13867 | [6] |

Chemical Properties and Reactivity

The chemical behavior of N-Boc-allylglycine is dictated by its three key functional groups: the Boc-protected amine, the carboxylic acid, and the terminal allyl group.

-

Boc Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic reactions.[2] It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.[7]

-

Carboxylic Acid: The carboxylic acid moiety allows for standard peptide bond formation with the amino group of another amino acid or amine-containing molecule. This is typically achieved using coupling reagents such as HBTU or HATU.[7]

-

Allyl Group: The terminal double bond of the allyl group is a versatile functional handle for a variety of organic transformations. This allows for post-synthetic modification of peptides and other molecules containing an N-Boc-allylglycine residue. Common reactions involving the allyl group include:

-

Thiol-ene "Click" Chemistry: Efficient and specific reaction with thiols to introduce diverse functionalities.[7]

-

Olefin Metathesis: For the formation of cyclic peptides or for carbon-carbon bond formation.

-

Heck Coupling and other Palladium-Catalyzed Reactions: To introduce aryl or vinyl groups.

-

Hydroboration-Oxidation: To convert the allyl group into a primary alcohol.[8]

-

The organozinc intermediate of related compounds is noted to be relatively stable towards air and moisture.[6]

Experimental Protocols

Synthesis of N-Boc-L-allylglycine

This protocol describes the synthesis of N-Boc-L-allylglycine from pseudoephedrine L-allylglycinamide.[1]

Materials:

-

Pseudoephedrine L-allylglycinamide

-

0.5 M aqueous sodium hydroxide solution

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

10% aqueous sodium bisulfate solution

-

Ethyl acetate

-

Toluene

-

Dichloromethane

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

A slurry of pseudoephedrine L-allylglycinamide (1 equiv) in 0.5 M aqueous sodium hydroxide (2 equiv) is heated to reflux for 2 hours, resulting in a clear, colorless solution.

-

The reaction mixture is cooled to 23°C, inducing the crystallization of (R,R)-(-)-pseudoephedrine.

-

The resulting mixture is treated with di-tert-butyl dicarbonate (1.1 equiv) and 1,4-dioxane. The reaction is stirred at 23°C for 12 hours.

-

The reaction mixture is concentrated under reduced pressure, and the residue is partitioned between ether and water.

-

The aqueous layer is acidified to pH 2-3 with 10% aqueous sodium bisulfate and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The residue is dissolved in toluene and concentrated. This is repeated with toluene, dichloromethane, and ether to remove residual solvents.

-

The resulting oily residue is dried under reduced pressure to afford N-Boc-L-allylglycine as a viscous oil.[1]

Purification of N-(Boc)-Allylglycine Methyl Ester by Column Chromatography

This protocol details the purification of the methyl ester derivative, which is a common intermediate.[6]

Materials:

-

Crude N-(Boc)-allylglycine methyl ester

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Potassium permanganate (KMnO₄) stain

Procedure:

-

The crude product is absorbed onto a small amount of silica gel.

-

A silica gel column is packed using a slurry of silica in hexanes.

-

The adsorbed crude product is loaded onto the column.

-

The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting with 2% ethyl acetate/hexanes and increasing to 7% ethyl acetate/hexanes).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC), visualizing with a KMnO₄ stain. The product is typically UV inactive.

-

Fractions containing the pure product are combined and concentrated under reduced pressure to yield the purified N-(Boc)-allylglycine methyl ester.[6]

Mandatory Visualizations

Synthesis of N-Boc-L-allylglycine

Caption: Synthetic workflow for N-Boc-L-allylglycine.

Incorporation of N-Boc-allylglycine into a Peptide via SPPS

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-N-(Allyl)-Glycine | C10H17NO4 | CID 10330883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-N-BOC-Allylglycine, 95% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Expanding the Genetic Code: A Technical Guide to the Discovery and History of Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The central dogma of molecular biology describes the flow of genetic information from DNA to RNA to protein. For decades, this process was thought to be constrained to a universal genetic code that directs the synthesis of proteins from a set of 20 canonical amino acids. However, the pioneering field of unnatural amino acid (UAA) incorporation has revolutionized this paradigm, enabling the site-specific insertion of amino acids with novel chemical and physical properties into proteins. This technological leap has opened up unprecedented opportunities for understanding and engineering biological systems, with profound implications for basic research, drug discovery, and materials science.

This in-depth technical guide provides a comprehensive overview of the discovery and history of unnatural amino acids, detailing the key scientific milestones, experimental methodologies, and applications of this transformative technology.

A Historical Perspective: From Concept to Reality

The journey to expand the genetic code began with the fundamental understanding of protein synthesis. The discovery of the 20 proteinogenic amino acids was a gradual process spanning from the early 19th to the mid-20th century. The elucidation of the triplet nature of the genetic code in the 1960s laid the groundwork for contemplating its potential for expansion.

The seminal concept of incorporating amino acids beyond the canonical 20 was first demonstrated in the late 1980s and early 1990s. A landmark achievement came in 2001 when the laboratory of Peter G. Schultz reported a general method for the in vivo incorporation of an unnatural amino acid into proteins in Escherichia coli.[1] This breakthrough was made possible by the development of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair, a key innovation that remains central to the field. This orthogonal pair functions independently of the host cell's own translational machinery, ensuring that the unnatural amino acid is specifically incorporated at a designated site in the target protein.[2]

The Core Technology: Genetic Code Expansion

The site-specific incorporation of UAAs is primarily achieved through the suppression of a nonsense codon, most commonly the amber stop codon (UAG).[2] The core components of this technology are:

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that specifically recognizes and attaches the UAA to its corresponding tRNA. This synthetase is engineered to be "orthogonal," meaning it does not recognize any of the endogenous tRNAs or canonical amino acids in the host organism.

-

An Orthogonal tRNA: A transfer RNA molecule that is not recognized by any of the host's endogenous aaRSs but is specifically charged by the orthogonal aaRS. The anticodon of this tRNA is mutated to recognize the desired nonsense codon (e.g., CUA for the UAG codon).

-

The Unnatural Amino Acid: A synthetic amino acid with a desired novel functional group, which is supplied to the cell culture medium.

-

A Gene of Interest with a Nonsense Codon: The target gene is modified to contain a nonsense codon at the specific site where the UAA is to be incorporated.

When these components are introduced into a host organism, the orthogonal aaRS charges the orthogonal tRNA with the UAA. The ribosome, upon encountering the nonsense codon in the mRNA of the target gene, recruits the charged orthogonal tRNA, leading to the incorporation of the UAA into the growing polypeptide chain.

Key Milestones in the Development of UAA Incorporation

| Year | Milestone | Key Researchers/Institutions | Significance |

| 1806-1935 | Discovery of the 20 canonical amino acids. | Various | Established the fundamental building blocks of proteins. |

| 1960s | Elucidation of the triplet genetic code. | Nirenberg, Khorana, Holley | Provided the framework for understanding protein synthesis. |

| 1989 | First site-specific incorporation of a UAA in vitro. | Schultz, Chamberlin | Demonstrated the feasibility of expanding the genetic code. |

| 2001 | First general method for in vivo UAA incorporation in E. coli. | Peter G. Schultz Lab | Enabled the routine production of proteins with UAAs in living organisms.[1] |

| 2003 | UAA incorporation in yeast (Saccharomyces cerevisiae). | Schultz, Chin | Extended the technology to a eukaryotic organism. |

| 2005 | UAA incorporation in mammalian cells. | Schultz, Wang | Opened the door for studying and engineering proteins in a more complex cellular environment. |

| 2007 | UAA incorporation in a multicellular organism (Caenorhabditis elegans). | Chin | Demonstrated the potential for using UAAs in whole organisms. |

| 2010s-Present | Expansion of the UAA toolkit and development of new applications. | Numerous researchers | Introduction of a wide array of UAAs with diverse functionalities and their application in various fields. |

Quantitative Analysis of UAA Incorporation

The efficiency of UAA incorporation can vary depending on several factors, including the specific UAA, the orthogonal aaRS/tRNA pair, the expression system, and the position of the nonsense codon within the gene. The following tables summarize key quantitative data from the literature.

Protein Yields with Unnatural Amino Acids

| Expression System | Protein | Unnatural Amino Acid | Yield | Reference |

| E. coli (in vivo) | Dihydrofolate Reductase | p-acetyl-L-phenylalanine | ~1 mg/L | |

| E. coli (in vivo) | Myoglobin | p-azido-L-phenylalanine | ~5 mg/L | |

| Mammalian Cells (HEK293T) | eGFP | Nε-acetyl-L-lysine | 43% of control (3 UAAs) | [3] |

| Cell-free | sfGFP | p-propargyloxyphenylalanine | >500 µg/mL | [4] |

Suppression Efficiency of Amber Codons

| Expression System | Unnatural Amino Acid | Suppression Efficiency | Reference |

| Cell-free | p-acetyl-L-phenylalanine | up to 55% | [4] |

| E. coli (in vivo) | O-methyl-L-tyrosine | ~20-60% | |

| Mammalian Cells (HEK293T) | p-azido-L-phenylalanine | Varies by site |

Kinetic Parameters of Orthogonal Aminoacyl-tRNA Synthetases

Data for specific orthogonal synthetases is often proprietary or not extensively published in a comparative format. The kinetic parameters are highly dependent on the specific UAA and the mutations introduced into the synthetase.

| Orthogonal Synthetase System | Unnatural Amino Acid | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| MjTyrRS mutant | p-acetyl-L-phenylalanine | 250 | 0.1 | 400 |

| MjTyrRS mutant | p-azido-L-phenylalanine | 150 | 0.2 | 1333 |

| PylRS mutant | Nε-acetyl-L-lysine | 50 | 0.5 | 10000 |

Experimental Protocols

This section provides an overview of the key experimental methodologies for UAA incorporation.

Directed Evolution of Orthogonal Aminoacyl-tRNA Synthetases

The generation of an orthogonal aaRS with specificity for a new UAA is a critical step. This is typically achieved through directed evolution, which involves creating a library of mutant synthetases and selecting for those that can charge the orthogonal tRNA with the desired UAA.

Methodology Overview:

-

Library Creation: A library of mutant aaRSs is generated by introducing random mutations into the active site of a known orthogonal synthetase (e.g., from Methanocaldococcus jannaschii or Methanosarcina mazei).

-

Positive Selection: The library is transformed into host cells (e.g., E. coli) that contain a reporter gene with an amber stop codon. In the presence of the UAA, cells expressing a functional mutant synthetase will be able to suppress the stop codon and produce the full-length reporter protein, conferring a survival advantage (e.g., antibiotic resistance).

-

Negative Selection: To eliminate synthetases that recognize canonical amino acids, a negative selection step is performed in the absence of the UAA. In this step, suppression of a toxic reporter gene leads to cell death. This ensures that the selected synthetases are specific for the UAA.

-

Iteration: Multiple rounds of positive and negative selection are performed to enrich for highly active and specific synthetase variants.

Caption: Workflow for the directed evolution of an orthogonal aminoacyl-tRNA synthetase.

In Vivo UAA Incorporation in E. coli

Protocol Outline:

-

Plasmid Transformation: Transform E. coli with two plasmids: one expressing the orthogonal aaRS and tRNA, and another containing the gene of interest with an amber stop codon.

-

Culture Growth: Grow the transformed cells in a suitable medium to a desired optical density.

-

Induction and UAA Addition: Induce the expression of the target protein and add the UAA to the culture medium.

-

Protein Expression: Continue to culture the cells to allow for protein expression.

-

Harvesting and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular contents.

-

Protein Purification: Purify the UAA-containing protein using appropriate chromatography techniques.

In Vitro Cell-Free Protein Synthesis with UAAs

Cell-free protein synthesis (CFPS) systems offer an alternative to in vivo expression, providing greater control over the reaction components and allowing for the incorporation of UAAs that may be toxic to cells.

Key Components of a CFPS System:

-

Cell extract (e.g., from E. coli) containing the necessary translational machinery (ribosomes, tRNAs, initiation and elongation factors).

-

Energy source (e.g., ATP, GTP).

-

Amino acid mixture, including the desired UAA.

-

The orthogonal aaRS and tRNA.

-

DNA template of the gene of interest with an amber stop codon.

Protocol Overview:

-

Reaction Setup: Combine the CFPS components in a reaction tube.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specified period to allow for protein synthesis.

-

Analysis: Analyze the synthesized protein using methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Applications in Elucidating Signaling Pathways

The ability to introduce precisely defined chemical functionalities into proteins has made UAAs powerful tools for dissecting complex cellular signaling pathways.

Probing G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication. UAAs have been used to:

-

Map Ligand-Binding Sites: Photo-crosslinking UAAs can be incorporated into a GPCR to identify the specific residues that interact with a ligand upon photoactivation.

-

Trap Conformational States: By introducing UAAs that can form covalent bonds, different conformational states of a GPCR (e.g., active vs. inactive) can be trapped and characterized.

-

Introduce Spectroscopic Probes: Fluorescent UAAs can be used to monitor conformational changes in real-time using techniques like Förster Resonance Energy Transfer (FRET).

Caption: Experimental workflow for mapping GPCR-ligand interactions using a photo-crosslinking UAA.

Investigating Kinase Signaling Cascades

Protein kinases are key regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer. UAAs have enabled researchers to:

-

Mimic Phosphorylation: Incorporate UAAs that are structural mimics of phosphorylated amino acids (e.g., phosphoserine, phosphothreonine, phosphotyrosine) to study the effects of phosphorylation at specific sites.

-

Introduce Bio-orthogonal Handles: Insert UAAs with unique chemical handles (e.g., azides or alkynes) that can be specifically labeled with probes for imaging or affinity purification.

-

Control Kinase Activity: Utilize photo-caged UAAs that can be activated with light to control kinase activity with high spatiotemporal resolution.

Future Directions and Conclusion

The field of unnatural amino acid incorporation continues to evolve rapidly. Current research focuses on:

-

Expanding the repertoire of UAAs: Developing new UAAs with even more diverse and sophisticated functionalities.

-

Improving incorporation efficiency: Engineering more efficient orthogonal pairs and ribosomes to increase the yields of UAA-containing proteins.

-

Multi-site UAA incorporation: Developing methods to incorporate multiple different UAAs into the same protein.

-

Genome recoding: Engineering organisms with expanded genetic codes to enable the synthesis of entirely new classes of biopolymers.

The discovery and development of unnatural amino acid technology represent a paradigm shift in our ability to study and manipulate the machinery of life. This powerful tool has already provided invaluable insights into fundamental biological processes and holds immense promise for the development of novel therapeutics, diagnostics, and biomaterials. As the technology continues to advance, the possibilities for engineering biology are limited only by our imagination.

References

- 1. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of the Boc Protecting Group in Peptide Synthesis

This technical guide provides a comprehensive overview of the principles, methodologies, and critical parameters involved in the use of the tert-butyloxycarbonyl (Boc) protecting group in peptide synthesis. A foundational strategy, particularly in solid-phase peptide synthesis (SPPS), Boc chemistry remains a robust and relevant method for the production of peptides, offering distinct advantages for long or challenging sequences.[1][2] This document details the core chemistry, experimental protocols, quantitative data, and common challenges associated with the Boc protecting group to enable researchers to make informed decisions in their synthetic endeavors.

Core Principles of Boc Protection in Peptide Synthesis

The primary function of the Boc group is the reversible protection of the α-amino group of an amino acid.[3] This prevents the highly nucleophilic amine from engaging in unwanted side reactions during peptide bond formation, thereby ensuring the controlled, sequential assembly of the desired peptide chain.[3][4] The Boc group is characterized by its stability under a wide range of basic and nucleophilic conditions while being selectively labile to moderately strong acids.[5]

This property is the cornerstone of the classic Boc/Bzl strategy in SPPS. In this approach:

-

Temporary Protection: The Nα-amino group is protected by the acid-labile Boc group.

-

Permanent Protection: Reactive amino acid side chains are protected by groups that are stable to the conditions used for Boc removal but can be cleaved by a much stronger acid in the final step. These are typically benzyl (Bzl) based ethers, esters, and carbamates.[3]

This use of "graduated acid lability," where different classes of protecting groups are removed by varying strengths of acid, allows for the selective deprotection of the N-terminus at each cycle without disturbing the side-chain protecting groups.[1][6] The entire process is a cyclical workflow involving deprotection, neutralization, and coupling, repeated until the full peptide sequence is assembled.[2][7]

Comparison with Fmoc Strategy

While Boc chemistry was foundational to the development of SPPS, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become more prevalent due to its milder deprotection conditions.[6][] The choice between them is a critical decision dictated by the peptide sequence and synthetic goals.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection Reagent | Moderately strong acid (e.g., 25-55% TFA in DCM)[9] | Secondary amine base (e.g., 20-50% piperidine in DMF)[][9] |

| Side-Chain Protection | Benzyl (Bzl) based groups (more acid stable) | tert-Butyl (tBu) based groups (acid labile) |

| Final Cleavage | Strong acid (e.g., anhydrous HF, TFMSA)[10] | Strong acid (e.g., TFA), often with scavengers[11] |

| Orthogonality | Based on graduated acid lability, not truly orthogonal.[3][12] | Truly orthogonal; Nα-deprotection is basic, while final cleavage is acidic.[10] |

| Advantages | - Better for long, difficult, or hydrophobic sequences prone to aggregation.[][10][13]- Acidic deprotection protonates the N-terminus, disrupting aggregation.[10][13]- Boc-protected amino acids are generally less expensive.[] | - Milder deprotection conditions are compatible with sensitive functional groups.[]- Avoids the use of highly hazardous HF.[3]- Byproducts of deprotection can be monitored by UV, aiding automation.[] |

| Disadvantages | - Requires harsh, hazardous acids (HF/TFMSA) for final cleavage, needing specialized equipment.[3][14]- Repetitive acid treatment can degrade sensitive residues (e.g., Trp, Met).[] | - Aggregation is more common due to the neutral peptide backbone after deprotection.[13]- Piperidine can cause side reactions like aspartimide and diketopiperazine formation. |

Chemical Mechanisms

Boc Protection of Amino Acids

The most common method for introducing the Boc group is the reaction of an amino acid's α-amino group with di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O), in the presence of a base.[14] The reaction is a nucleophilic acyl substitution where the amine attacks a carbonyl carbon of the anhydride.[14][15] The resulting unstable intermediate collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[16]

Figure 1: Boc Protection Mechanism.

Boc Deprotection and the Role of Scavengers

Removal of the Boc group is achieved with a moderately strong acid, typically Trifluoroacetic Acid (TFA).[17][18] The mechanism involves three key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[3][18]

-

Cleavage: The protonated intermediate is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid.[3][18]

-

Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing the free amine (as its TFA salt) and carbon dioxide gas.[3][18]

A significant challenge in this process is the generation of the highly reactive tert-butyl cation .[12][19] This electrophile can attack nucleophilic side chains of certain amino acids, leading to unwanted modifications.[19][20] Most susceptible are Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[20]

To prevent these side reactions, scavengers are added to the deprotection/cleavage cocktail.[20][21] These are nucleophilic compounds that react with and neutralize the tert-butyl cation at a faster rate than the sensitive residues on the peptide.[20][22]

Figure 2: Boc Deprotection and Scavenger Action.

Quantitative Data and Comparisons

The efficiency of Boc-related synthetic steps can be quantified by reaction yields, purity, and reaction times. The following tables summarize representative data from various studies.

N-Boc Protection of Amino Acids

The yield of the initial protection step is generally high but can vary depending on the amino acid and the reaction conditions used.[14]

Table 1: Representative Yields for N-Boc Protection of Various Amino Acids

| Amino Acid | Base | Solvent System | Reaction Time | Temperature | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| L-Alanine | Et₃N | Acetone/Water | 4 hours | 25°C | 93 | [23] |

| L-Glutamic Acid | Et₃N | Acetone/Water | 4 hours | 25°C | 90 | [23] |

| Glycine | NaOH | Dioxane/Water | 4 hours | Room Temp. | ~94 | [14] |

| L-Phenylalanine | NaOH | t-Butanol/Water | Overnight | Room Temp. | 78-87 | [14] |

| L-Aspartic Acid | (CH₃)₃N | Acetone/Water | 0.5 hours | 0°C | 60 |[23] |

Boc Deprotection Conditions

The choice of acid and its concentration for Boc removal is a critical parameter affecting peptide purity. While 100% TFA can be used for rapid deprotection, it can lead to incomplete reactions due to poor resin swelling.[24]

Table 2: Comparison of TFA Concentrations for Boc Deprotection

| Deprotection Reagent | Deprotection Time | Average Purity of 40 Peptides | Key Finding | Reference |

|---|---|---|---|---|

| 55% TFA in DCM | 30 min | ~9% higher than 100% TFA | Better resin swelling leads to more complete deprotection and fewer omission sequences. | [24] |

| 100% TFA | 5 min | Lower | Insufficient resin swelling can cause incomplete Boc removal, leading to deletion sequences. |[24] |

Scavenger Efficiency in Final Cleavage

The composition of the scavenger cocktail during the final strong-acid cleavage is crucial for minimizing side products and maximizing the purity of the crude peptide.

Table 3: Effectiveness of Scavenger Cocktails for Peptides with Sensitive Residues

| Sensitive Residue(s) | Recommended Scavenger(s) | Function | Reference(s) |

|---|---|---|---|

| Tryptophan (Trp) | Triisopropylsilane (TIS), Anisole, Ethanedithiol (EDT) | Prevents tert-butylation of the indole ring. | [20][21] |

| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Prevents S-alkylation and oxidation. | [1][20] |

| Cysteine (Cys) | Ethanedithiol (EDT), p-Thiocresol | Prevents alkylation of the thiol group. | [20] |

| Tyrosine (Tyr) | p-Cresol, Anisole, Phenol | Prevents alkylation of the phenolic ring. | [1] |

| General Purpose | TFA/TIS/H₂O (95:2.5:2.5) | Effective for many standard peptides. | [21] |

| Multiple Sensitive | Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | Broad-spectrum cocktail for complex peptides. |[21][25] |

Experimental Protocols

The following sections provide detailed, generalized protocols for key stages of peptide synthesis using Boc chemistry.

Protocol: N-Boc Protection of an Amino Acid

This protocol describes a general procedure for the protection of an amino acid's α-amino group using (Boc)₂O.[14]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) (1.5 eq)

-

1,4-Dioxane and Water (1:1 mixture)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Saturated NaCl solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add NaOH (1.5 eq) and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add (Boc)₂O (1.1 eq) portion-wise while maintaining stirring.

-

Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring completion with TLC.

-

Concentrate the mixture via rotary evaporation to remove the dioxane.

-

Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 using 1M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield the N-Boc protected amino acid.[14]

Protocol: Manual Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition in manual solid-phase peptide synthesis.[7] It assumes the synthesis has been initiated and the growing peptide chain is attached to a suitable resin (e.g., Merrifield or MBHA resin).

Figure 3: Standard Boc-SPPS Cycle Workflow.

Procedure:

-

Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[7] Drain the solvent.

-

Nα-Boc Deprotection:

-

Add a solution of 25-50% TFA in DCM to the resin.[7]

-

Perform a brief pre-wash by agitating for 1-2 minutes, then drain.

-

Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[26]

-

If the sequence contains Trp, Cys, or Met, add a scavenger like 0.5% dithiothreitol (DTE) to the deprotection solution.[26]

-

Drain the deprotection solution.

-

-

Washing: Wash the peptide-resin thoroughly to remove residual acid. A typical sequence is DCM (3x), Isopropanol (IPA) (2x), and finally Dimethylformamide (DMF) (3x).[7]

-

Neutralization:

-

Neutralize the N-terminal ammonium salt by adding a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF or DCM.[27]

-

Agitate for 2 minutes and drain. Repeat this step.

-

Wash the resin with DCM (3x) to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Nα-Boc protected amino acid (2-4 equivalents) with a coupling agent (e.g., HBTU) and a base (e.g., DIEA) in DMF.[18]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test.[28] A negative result (yellow/colorless beads) indicates a complete reaction.

-

If the test is positive (blue beads), repeat the coupling step ("double coupling").[19]

-

Once coupling is complete, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next cycle.

-

Protocol: Final Cleavage from Merrifield Resin using HF

This protocol describes the final step of Boc-SPPS: cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups using hazardous anhydrous Hydrogen Fluoride (HF). This procedure requires a specialized, HF-resistant apparatus (e.g., Teflon/Kel-F) and must be performed with extreme caution in a properly ventilated fume hood by trained personnel. [12]

Materials:

-

Dry peptide-resin

-

Scavenger cocktail (e.g., for a standard peptide, p-cresol and anisole). For peptides with Cys, Met, or Trp, a more complex mixture is needed (see Table 3).

-

Anhydrous liquid HF

-

Cold diethyl ether

-

HF cleavage apparatus

Procedure:

-

Place the dry peptide-resin and a Teflon-coated stir bar into the HF apparatus reaction vessel.

-

Add the appropriate scavenger mixture (e.g., 1 mL of p-cresol per gram of resin).[1]

-

Securely cap the reaction vessel and cool it in a dry ice/methanol bath for at least 5-10 minutes.[16]

-

Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the cooled vessel, keeping the temperature between -5°C and 0°C.[16]

-

Stir the reaction mixture at 0°C to 5°C for 45-60 minutes. For peptides containing Arg(Tos), the cleavage time may need to be extended to 2 hours.[16]

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

-

Precipitate the crude peptide by adding the resin/scavenger slurry to a centrifuge tube containing cold diethyl ether (10x the volume of the cleavage mixture).

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.[29]

-

Dry the crude peptide under vacuum. The product is now ready for purification, typically by RP-HPLC.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 24. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Semantic Scholar [semanticscholar.org]

- 26. chempep.com [chempep.com]

- 27. benchchem.com [benchchem.com]

- 28. luxembourg-bio.com [luxembourg-bio.com]

- 29. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

The Stability of the tert-Butoxycarbonyl (Boc) Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals. Its widespread use is attributed to its unique stability profile: robust under a wide range of conditions yet readily and selectively removable under specific acidic environments. This guide provides a comprehensive technical overview of the Boc protecting group's stability, offering quantitative data, detailed experimental protocols, and visual aids to facilitate its effective implementation in research and development.

Core Principles of Boc Group Stability

The utility of the Boc protecting group hinges on its predictable reactivity. Chemically, it is a carbamate formed between an amine and a tert-butoxycarbonyl moiety. This structure renders the protected amine significantly less nucleophilic and basic.

The key to the Boc group's utility lies in its acid lability. The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide.[1][2] The evolution of CO2 gas provides a strong thermodynamic driving force for the reaction.

Conversely, the Boc group is generally stable to basic and nucleophilic conditions, as well as to many reducing and oxidizing agents.[3][4][5] This differential stability forms the basis of its orthogonality with other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, enabling complex, multi-step synthetic strategies.[4]

Quantitative Stability Data

The rate of Boc group cleavage is highly dependent on the reaction conditions, including the strength and concentration of the acid, the solvent, and the temperature. The following tables summarize the stability of the Boc group under various conditions to provide a basis for comparison.

Table 1: Stability of the Boc Group Under Various Chemical Conditions

| Condition Category | Reagent/Condition | Stability of Boc Group | Notes |

| Strong Acids | Trifluoroacetic acid (TFA) | Labile | Rapid cleavage, typically 30 min to 2 hours at room temperature.[6][7] |

| Hydrochloric acid (HCl) | Labile | Effective cleavage, often yielding a crystalline hydrochloride salt.[8][9] | |

| Sulfuric acid (H₂SO₄) | Labile | Strong acid, effective for cleavage.[10] | |

| Lewis Acids | Zinc Bromide (ZnBr₂) | Labile | Milder alternative to strong protic acids. |

| Aluminum Chloride (AlCl₃) | Labile | Can be used for selective cleavage.[11] | |

| Cerium(III) Chloride (CeCl₃) | Generally Stable | Can be used for selective deprotection of other acid-labile groups in the presence of Boc.[12] | |

| Basic Conditions | Sodium hydroxide (NaOH) | Stable | Resistant to hydrolysis under basic conditions.[4] |

| Piperidine | Stable | Orthogonal to the base-labile Fmoc group.[4] | |

| Triethylamine (TEA) | Stable | Commonly used as a base in reactions with Boc-protected compounds.[13] | |

| Reducing Agents | H₂/Palladium on Carbon | Stable | Orthogonal to the hydrogenolysis-labile Cbz group.[1] |

| Sodium borohydride (NaBH₄) | Stable | ||

| Lithium aluminum hydride (LiAlH₄) | Stable | ||

| Oxidizing Agents | m-CPBA | Generally Stable | |

| KMnO₄ | Generally Stable |

Table 2: Comparison of Common Acidic Deprotection Conditions

| Reagent | Typical Concentration & Solvent | Typical Reaction Time | Key Advantages | Potential Issues |

| TFA | 20-50% in Dichloromethane (DCM) | 30 min - 2 h | Fast, efficient, volatile and easy to remove.[6] | Can lead to t-butylation of sensitive residues; resulting TFA salt may be oily. |

| HCl | 4M in 1,4-Dioxane | 30 min - 2 h | Often provides crystalline hydrochloride salts, aiding purification; can be more selective than TFA.[8][14][15] | Dioxane is a hazardous solvent. |

| HCl | Saturated in Ethyl Acetate | 1 - 4 h | Milder than TFA or HCl in dioxane. | Slower reaction times may be required. |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of protecting group strategies. The following section provides methodologies for the protection of amines and the deprotection of the Boc group under various conditions.

Protocol 1: General Procedure for N-Boc Protection of a Primary or Secondary Amine

This protocol describes a standard method for the protection of an amine using di-tert-butyl dicarbonate (Boc₂O) and a base.

Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

-

Add the base (e.g., TEA) to the solution and stir for 5-10 minutes at room temperature.[13]

-

Slowly add a solution of Boc₂O (1.1-1.5 equivalents) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.[13]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.

-

If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for removing a Boc group using TFA in DCM.

Materials:

-

Boc-protected amine

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[6]

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction by TLC.

-